molecular formula C32H37N3O2 B11525116 N,N-dicyclohexyl-N'-[4-(phenylamino)phenyl]benzene-1,4-dicarboxamide

N,N-dicyclohexyl-N'-[4-(phenylamino)phenyl]benzene-1,4-dicarboxamide

Cat. No.: B11525116
M. Wt: 495.7 g/mol
InChI Key: FMVGYAFTJZJPDI-UHFFFAOYSA-N
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Description

N1,N1-DICYCLOHEXYL-N4-[4-(PHENYLAMINO)PHENYL]BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of cyclohexyl and phenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DICYCLOHEXYL-N4-[4-(PHENYLAMINO)PHENYL]BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzene-1,4-dicarboxylic acid with cyclohexylamine to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(phenylamino)phenylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DICYCLOHEXYL-N4-[4-(PHENYLAMINO)PHENYL]BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of amines or alcohols.

    Substitution Products: Formation of halogenated derivatives.

Scientific Research Applications

N1,N1-DICYCLOHEXYL-N4-[4-(PHENYLAMINO)PHENYL]BENZENE-1,4-DICARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N1-DICYCLOHEXYL-N4-[4-(PHENYLAMINO)PHENYL]BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-DICYCLOHEXYL-N4-[4-(METHYLAMINO)PHENYL]BENZENE-1,4-DICARBOXAMIDE
  • N1,N1-DICYCLOHEXYL-N4-[4-(ETHYLAMINO)PHENYL]BENZENE-1,4-DICARBOXAMIDE

Uniqueness

N1,N1-DICYCLOHEXYL-N4-[4-(PHENYLAMINO)PHENYL]BENZENE-1,4-DICARBOXAMIDE is unique due to its specific arrangement of cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C32H37N3O2

Molecular Weight

495.7 g/mol

IUPAC Name

1-N-(4-anilinophenyl)-4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C32H37N3O2/c36-31(34-28-22-20-27(21-23-28)33-26-10-4-1-5-11-26)24-16-18-25(19-17-24)32(37)35(29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1,4-5,10-11,16-23,29-30,33H,2-3,6-9,12-15H2,(H,34,36)

InChI Key

FMVGYAFTJZJPDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5

Origin of Product

United States

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